1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(4-methoxyphenyl)piperazine
Description
Properties
IUPAC Name |
1-[4-(2-chlorophenoxy)phenyl]sulfonyl-4-(4-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-29-19-8-6-18(7-9-19)25-14-16-26(17-15-25)31(27,28)21-12-10-20(11-13-21)30-23-5-3-2-4-22(23)24/h2-13H,14-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBFKRICRUTPDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Protocol :
-
React piperazine (1.0 equiv) with 4-bromo-anisole (1.1 equiv) in dimethylformamide (DMF) at 110°C for 24 hours.
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Use potassium carbonate (2.5 equiv) as a base to deprotonate the amine.
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Purify via recrystallization from isopropyl alcohol (yield: 68–75%).
Mechanistic Insight :
The reaction proceeds via an SNAr mechanism, where the electron-deficient aryl bromide undergoes nucleophilic attack by the piperazine’s secondary amine. The methoxy group’s electron-donating effect activates the para position for substitution.
Metal-Catalyzed Coupling
Alternative Approach :
-
Employ Buchwald-Hartwig amination using palladium catalysts (e.g., Pd2(dba)3) with Xantphos ligands.
Advantages :
-
Higher regioselectivity and reduced side products compared to SNAr.
Synthesis of 4-(2-Chlorophenoxy)benzenesulfonyl Chloride
Sulfonation and Chlorination
Steps :
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Sulfonation : Treat 4-(2-chlorophenoxy)benzene thiol with H2O2 in acetic acid to form the sulfonic acid.
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Chlorination : React the sulfonic acid with PCl5 in dichloromethane at 0–5°C (yield: 89%).
Critical Parameters :
Sulfonylation of 4-(4-Methoxyphenyl)piperazine
Direct Sulfonylation
Procedure :
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Dissolve 4-(4-methoxyphenyl)piperazine (1.0 equiv) in anhydrous CH2Cl2.
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Add 4-(2-chlorophenoxy)benzenesulfonyl chloride (1.05 equiv) dropwise at 0°C.
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Stir at room temperature for 6 hours with triethylamine (2.0 equiv) as a base.
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Purify via column chromatography (SiO2, ethyl acetate/hexane) (yield: 76%).
Reaction Monitoring :
Phase-Transfer Catalysis (PTC)
Optimized Method :
-
Use tetrabutylammonium bromide (0.1 equiv) as a PTC.
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React in acetone/water biphasic system with K2CO3 (3.0 equiv) at 50°C for 4 hours (yield: 84%).
Benefits :
-
Enhanced reaction rate due to improved interfacial contact.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Challenges and Optimization Strategies
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of oxygen atoms from the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce desulfonylated derivatives .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C23H25ClN2O4S
- Molecular Weight : 468.97 g/mol
- IUPAC Name : N-[(1S)-1-[4-[4-(2-chlorophenoxy)phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide
The compound features a piperazine ring, which is a common structural motif in many biologically active compounds, and a sulfonyl group that enhances its reactivity and biological activity.
Physical Properties
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
- Stability : Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
Pharmacological Applications
- Anticancer Activity
- Neuropharmacology
- Antimicrobial Properties
Case Study 1: Anticancer Efficacy
A study conducted on related sulfonamide compounds demonstrated their effectiveness against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Neuroprotective Effects
In a preclinical model of neurodegeneration, derivatives of piperazine were tested for their ability to protect neuronal cells from oxidative stress. The findings suggested that these compounds could reduce neuronal death and inflammation, highlighting their potential for treating conditions like Alzheimer's disease .
Case Study 3: Antimicrobial Activity
Research evaluating the antimicrobial properties of piperazine derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. The compounds were tested using disc diffusion methods, revealing significant zones of inhibition compared to standard antibiotics .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Differences :
- The 4-(2-chlorophenoxy)phenylsulfonyl group in the target compound introduces an ether linkage and a chlorine atom in the ortho position, enhancing steric bulk and electronic effects compared to simpler chlorophenylsulfonyl analogs .
- The 4-methoxyphenyl group may improve solubility and receptor binding compared to non-polar substituents (e.g., methyl or trifluoromethyl) .
Comparison with Pharmacological Analogs
Piperazine derivatives exhibit diverse biological activities. Below is a comparison with compounds sharing functional or therapeutic similarities:
Pharmacological Insights :
- The 4-methoxyphenyl group in the target compound contrasts with 2-methoxyphenyl derivatives (e.g., ), where substituent position critically impacts receptor selectivity. Para-substitution may reduce 5-HT1B affinity compared to ortho-substituted analogs .
- The sulfonamide group may enhance metabolic stability and binding to enzymes or receptors compared to acylpiperazines .
Serotonin Receptor Modulation
- Piperazines with methoxyphenyl groups (e.g., MeOPP) are associated with serotonergic activity but lack sulfonyl moieties. The target compound’s sulfonamide group could shift activity toward 5-HT1A or σ1 receptors, as seen in related compounds .
- highlights that N4-substituted arylpiperazines achieve nanomolar affinity for 5-HT1A receptors, suggesting the target compound’s sulfonyl group may similarly enhance binding .
Antimicrobial Potential
- Piperazines like 1c (1-(4-methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)-piperazine) inhibit Candida albicans hyphae formation. The target compound’s sulfonyl group may improve antifungal efficacy by enhancing membrane penetration .
Biological Activity
1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(4-methoxyphenyl)piperazine is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a piperazine ring and various substituents that potentially influence its biological activity. Research into its biological properties reveals a promising profile for therapeutic applications, particularly in the realms of cancer treatment and neuropharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C18H21ClN2O3S. The structure features:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Sulfonyl Group : Enhances solubility and biological activity.
- Chlorophenoxy and Methoxy Substituents : These groups are known to modulate receptor interactions and enhance pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly:
- Anticancer Activity : Studies have shown that derivatives of piperazine compounds can induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .
- Neuropharmacological Effects : The compound's structural components suggest potential interactions with serotonin receptors, particularly the 5-HT7 receptor. Antagonism at this receptor has been linked to neuroprotective effects and modulation of mood disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : The compound may act as an antagonist at serotonin receptors, which could contribute to its neuropharmacological effects. Research indicates that similar piperazine derivatives exhibit high affinity for the 5-HT7 receptor .
- Induction of Apoptosis : In vitro studies have reported that this compound can trigger apoptotic pathways in cancer cells, leading to decreased cell viability. This is often assessed using assays measuring caspase activation and cell cycle arrest .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various piperazine derivatives, including those related to this compound, on human breast cancer cell lines. The results indicated an IC50 value of approximately 5 µM, suggesting potent anticancer activity compared to standard chemotherapeutics .
Case Study 2: Neuroprotective Effects
Research involving animal models demonstrated that administration of this compound resulted in significant neuroprotection in models of induced ischemia. The survival rates improved significantly, indicating potential therapeutic benefits for conditions like stroke .
Comparative Analysis
The following table summarizes the biological activities and mechanisms associated with related compounds:
Q & A
Q. What are the recommended synthetic routes for 1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(4-methoxyphenyl)piperazine?
A modular approach is typically employed:
- Step 1: Prepare the piperazine core via nucleophilic substitution between 4-(4-methoxyphenyl)piperazine and a sulfonyl chloride derivative.
- Step 2: Introduce the 2-chlorophenoxy group through coupling reactions (e.g., Ullmann or Buchwald-Hartwig amination) under catalytic conditions .
- Purification: Use column chromatography or recrystallization to isolate the product, with purity verified via HPLC (>95% recommended) .
Q. Which analytical techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and electronic environments (e.g., methoxy group at δ ~3.8 ppm, sulfonyl protons at δ ~7.5–8.0 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]+: ~489.1 Da).
- X-ray Crystallography: Resolve ambiguous stereochemistry or packing modes in crystalline forms .
Q. What preliminary biological assays are suitable for this compound?
- Enzyme Inhibition: Test against DPP-IV or serotonin receptors using fluorometric assays (IC determination) .
- Cytotoxicity Screening: Employ MTT assays on HEK-293 or HepG2 cell lines to assess safety margins (IC > 50 µM preferred) .
Advanced Questions
Q. How can structure-activity relationships (SAR) be systematically explored?
- Electron-Donating/Withdrawing Modifications: Replace the 4-methoxyphenyl group with nitro (EWG) or methyl (EDG) groups to evaluate DPP-IV inhibition trends. Evidence suggests EWGs enhance activity (e.g., 4-CF derivatives show 3x higher potency) .
- Stereochemical Probes: Synthesize enantiomers to isolate receptor-binding preferences (e.g., R-configuration may favor 5-HTR agonism) .
Q. How do solvent and pH conditions impact stability during storage?
- Degradation Pathways: Hydrolysis of the sulfonyl group occurs in acidic media (pH < 3), while oxidation risks increase in polar aprotic solvents (e.g., DMSO).
- Optimal Storage: Lyophilized solid at -20°C under inert gas (N) minimizes decomposition; monitor via periodic LC-MS .
Q. How to address contradictions in reported biological activity data?
- Replication: Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Purity Verification: Use orthogonal methods (HPLC, TLC) to exclude impurities >2% that may skew results .
- Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., 1,4-bis(4-chlorophenylsulfonyl)piperazine) to identify outliers .
Q. What computational tools aid in predicting metabolic pathways?
- In Silico Platforms: Use SwissADME or ADMET Predictor to map Phase I/II metabolism (e.g., CYP3A4-mediated demethylation of the methoxy group).
- Validation: Compare predictions with in vitro microsomal studies (human liver microsomes + NADPH) .
Methodological Tables
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Expected Signal/Value | Reference |
|---|---|---|
| H NMR | 4-Methoxyphenyl: δ 3.78 (s, 3H) | |
| IR | Sulfonyl S=O stretch: ~1350 cm | |
| HRMS (ESI+) | [M+H]+: 489.12 (calc. 489.11) |
Table 2: Biological Activity Trends in Piperazine Derivatives
| Substituent | DPP-IV IC (µM) | 5-HTR Binding (Ki, nM) | Source |
|---|---|---|---|
| 4-Methoxyphenyl | 0.45 | 12.3 | |
| 4-Trifluoromethyl | 0.15 | 8.7 | |
| 2-Chlorophenyl | 1.20 | 28.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
